Mabuterol

Descripción general

Descripción

Synthesis Analysis

Mabuterol hydrochloride is synthesized from 4-amino-3-chloro-5-trifluoromethylphenylnone through processes including bromination, amination, reduction, and salt formation. This synthesis procedure is confirmed by IR, 1H-NMR, 13C-NMR, and MS, with an overall yield of 8.5%. The process is scalable due to its convenient operation (Cheng Mao-sheng, 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized using techniques such as hydrogen-deuterium exchange mass spectrometry (HDX MS). This method helps in understanding the conformational impact of chemical modifications on monoclonal antibodies (mAbs), indicating that specific structural changes can affect the drug's efficacy (Yuetian Yan et al., 2016).

Chemical Reactions and Properties

This compound's chemical properties include its reactivity and stability under various conditions. HDX-MS studies can reveal the changes in local dynamics of mAbs in response to chemical modifications and environmental stresses (R. Majumdar et al., 2015). These studies provide insights into how this compound's chemical structure may alter under different conditions.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, can be inferred through the analysis of its molecular structure and chemical properties. However, specific studies focusing on the physical properties of this compound were not found in the current literature.

Chemical Properties Analysis

Chemical properties of this compound, including acidity, basicity, and chemical stability, are closely related to its molecular structure and the presence of functional groups. Techniques like HDX-MS provide insights into how this compound's chemical structure is affected by various modifications and environmental conditions (Aming Zhang et al., 2014).

Aplicaciones Científicas De Investigación

Agonista del Receptor β2 Adrenérgico

Mabuterol is a selective β2 adrenoreceptor agonist . Esto significa que puede estimular los receptores adrenérgicos β2, que se encuentran en los pulmones, el tracto gastrointestinal, el hígado, el útero, el músculo liso vascular y el músculo esquelético. Estos receptores juegan un papel clave en la relajación de los músculos lisos, lo que puede ayudar en el tratamiento de afecciones como el asma y otros trastornos pulmonares .

Medicina Veterinaria

This compound is often added illegally to feedstuffs for farm livestock with the purpose of promoting increased muscle development . β-Agonists like this compound have the ability to increase the muscular mass and at the same time to promote a decrease in the deposition of fatty tissue, causing an increase in the lean “meat to fat” ratio of meat-producing animals .

Preocupación de Salud Pública

The uncontrolled use of this compound may constitute a risk for meat consumers, since β-agonist residues and their metabolites in meat and in other foodstuff of animal origin may cause adverse effects on consumers’ health . For this reason, the use of β-agonists as growth-promoting agents has been banned by Council Directive 96/22/EC .

Pruebas de Seguridad Alimentaria

This compound is one of the seven β-agonist residues that can be identified and quantified in liver and meat samples using Gas Chromatography-Mass Spectrometry (GC-MS) . This method is robust and sensitive, and it fulfills all the EU criteria for food safety testing .

Síntesis Química

The synthesis of this compound involves several steps, including halogenation, protection with acetic anhydride, nucleophilic aromatic displacement, hydrolysis, and reduction . This process is important for the production of this compound for research and medical use

Mecanismo De Acción

Target of Action

Mabuterol primarily targets the β2-adrenoreceptor . This receptor is a type of adrenergic receptor that plays a crucial role in the relaxation of smooth muscle, particularly in the bronchi of the lungs.

Mode of Action

As a selective β2-adrenoreceptor agonist, this compound binds to these receptors and stimulates them . This stimulation leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β2-adrenergic signaling pathway . Upon activation of the β2-adrenoreceptor by this compound, adenyl cyclase is stimulated, leading to an increase in cAMP levels. This increase in cAMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

They are excreted in the urine and feces .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle in the airways, leading to bronchodilation . This effect can help alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many drugs .

Safety and Hazards

Propiedades

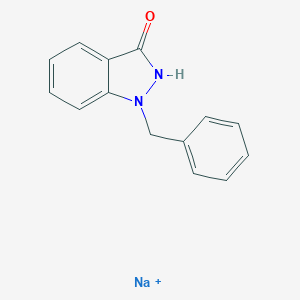

IUPAC Name |

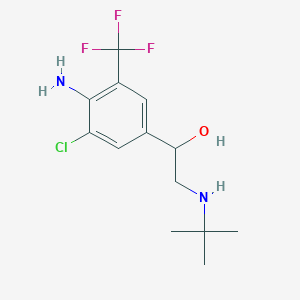

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048283 | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56341-08-3 | |

| Record name | Mabuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mabuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MABUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)